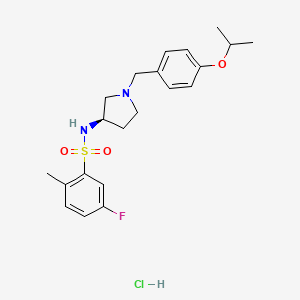

(R)-Gyramide A Hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHBXQVGBTVEDP-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Gyramide A Hydrochloride: A Novel Bacterial DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A hydrochloride is a novel synthetic small molecule that has emerged as a potent and specific inhibitor of bacterial DNA gyrase. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and antibacterial activity. By targeting a previously unexploited site on the GyrA subunit of DNA gyrase, (R)-Gyramide A presents a promising new avenue for the development of antibiotics, particularly against drug-resistant bacterial strains. This document includes detailed experimental protocols for its synthesis and key biological assays, along with a summary of its quantitative data and a visualization of its mechanism of action.

Discovery and Background

(R)-Gyramide A, initially designated as 534F6, was identified through a cell-based high-throughput screen designed to discover new inhibitors of bacterial cell division. The screen identified compounds that induced a filamentous phenotype in Escherichia coli, a hallmark of cell division inhibition. Subsequent studies revealed that the (R)-enantiomer of Gyramide A was significantly more active than the (S)-enantiomer, suggesting a specific biological target.

Target identification studies definitively pointed to DNA gyrase as the primary cellular target of (R)-Gyramide A.[1] DNA gyrase is an essential bacterial enzyme, a type II topoisomerase, responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. It is a well-established target for several classes of antibiotics, including the quinolones and aminocoumarins. However, the rise of bacterial resistance to these existing drugs necessitates the discovery of new inhibitors with novel mechanisms of action.

Mechanism of Action

(R)-Gyramide A functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of DNA gyrase.[2] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial chromosome. Unlike quinolone antibiotics, which trap the gyrase-DNA cleavage complex, (R)-Gyramide A does not stabilize double-strand DNA breaks. Instead, its inhibition of gyrase's supercoiling activity leads to an altered chromosomal topology, characterized by abnormally localized and condensed chromosomes.[2]

This disruption of DNA topology has several downstream consequences:

-

Inhibition of DNA Replication: The altered superhelical state of the chromosome blocks the progression of replication forks.

-

Induction of the SOS Response: The stalled replication forks trigger the SOS DNA damage response, leading to cell filamentation.

-

Interruption of Chromosome Segregation: The condensed and improperly organized chromosomes cannot be segregated correctly into daughter cells.

Crucially, (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not significantly affect the activity of the closely related bacterial enzyme, topoisomerase IV.[2] This specificity is advantageous as it reduces the likelihood of off-target effects. Furthermore, bacterial mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to existing DNA gyrase inhibitors like ciprofloxacin and novobiocin, indicating a distinct binding site and mechanism of action.[2]

Signaling Pathway of (R)-Gyramide A Action

Caption: Mechanism of action of (R)-Gyramide A.

Quantitative Data Summary

The biological activity of (R)-Gyramide A has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: DNA Gyrase Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference |

| (R)-Gyramide A | E. coli DNA Gyrase | 3.3 | [1] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µM) |

| Escherichia coli | 10-80 |

| Pseudomonas aeruginosa | 10-80 |

| Salmonella enterica | 10-80 |

Note: MIC values can vary depending on the specific strain and assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of (R)-Gyramide A Hydrochloride and for key biological assays used to characterize its activity.

Synthesis of (R)-Gyramide A Hydrochloride

The synthesis of (R)-Gyramide A Hydrochloride can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic protocol based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines.

Step 1: Synthesis of (R)-N-Boc-3-aminopyrrolidine

This starting material is commercially available.

Step 2: Sulfonylation of (R)-N-Boc-3-aminopyrrolidine

-

Dissolve (R)-N-Boc-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 5-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected sulfonamide.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the N-Boc Group

-

Dissolve the purified N-Boc protected sulfonamide (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected sulfonamide.

Step 4: N-Benzylation

-

Suspend the hydrochloride salt from the previous step (1.0 eq) in a suitable solvent such as methanol.

-

Add 4-(1-methylethoxy)benzaldehyde (1.1 eq) and sodium cyanoborohydride (1.5 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain (R)-Gyramide A.

Step 5: Formation of the Hydrochloride Salt

-

Dissolve the purified (R)-Gyramide A in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-Gyramide A Hydrochloride as a solid.

Synthetic Workflow

Caption: Synthetic workflow for (R)-Gyramide A Hydrochloride.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA Gyrase (GyrA and GyrB subunits)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl₂, 2.5 mM DTT, 9 mM spermidine, 32.5% glycerol)

-

10 mM ATP solution

-

(R)-Gyramide A Hydrochloride stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer

-

2 µL 10 mM ATP

-

1 µL relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of (R)-Gyramide A Hydrochloride at various concentrations (or DMSO for control)

-

x µL sterile deionized water to bring the volume to 18 µL.

-

-

Initiate the reaction by adding 2 µL of DNA gyrase enzyme mix (pre-mixed GyrA and GyrB subunits).

-

Incubate the reactions at 37 °C for 1 hour.

-

Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

(R)-Gyramide A Hydrochloride stock solution

-

Sterile saline or PBS

Procedure:

-

Prepare a serial two-fold dilution of (R)-Gyramide A Hydrochloride in CAMHB in a 96-well plate. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

-

Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 200 µL.

-

Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Conclusion and Future Perspectives

(R)-Gyramide A Hydrochloride represents a promising new class of bacterial DNA gyrase inhibitors with a distinct mechanism of action. Its specificity for gyrase over topoisomerase IV and its activity against a range of bacterial pathogens make it an attractive lead compound for the development of new antibiotics. The lack of cross-resistance with existing gyrase inhibitors is particularly significant in the face of rising antibiotic resistance.

Future research should focus on optimizing the structure of (R)-Gyramide A to improve its potency, expand its antibacterial spectrum, and enhance its pharmacokinetic properties. Further studies are also needed to fully elucidate the molecular interactions between (R)-Gyramide A and its binding site on the GyrA subunit of DNA gyrase, which could guide the rational design of next-generation inhibitors. The detailed protocols provided in this guide should facilitate further research and development in this promising area of antibiotic discovery.

References

(R)-Gyramide A Hydrochloride: A Deep Dive into its Mechanism of Action as a Bacterial DNA Gyrase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. (R)-Gyramide A Hydrochloride has emerged as a promising candidate, belonging to the N-benzyl-3-sulfonamidopyrrolidine class of compounds. This technical guide provides a comprehensive overview of the mechanism of action of (R)-Gyramide A Hydrochloride, detailing its molecular target, cellular consequences, and antibacterial activity. The information presented herein is intended to support further research and drug development efforts in the field of antibacterial therapeutics.

Core Mechanism of Action: Inhibition of Bacterial DNA Gyrase

(R)-Gyramide A Hydrochloride exerts its antibacterial effect by specifically targeting and inhibiting bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival.[1][2][3][4] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[5]

The inhibitory action of (R)-Gyramide A is characterized by the following key features:

-

Competitive Inhibition of ATPase Activity: (R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[5] This inhibition prevents the enzyme from utilizing ATP, which is essential for its supercoiling function.

-

Disruption of DNA Supercoiling: By inhibiting the ATPase activity, (R)-Gyramide A disrupts the supercoiling activity of DNA gyrase.[1][2][3][4] This leads to an altered topological state of the bacterial chromosome.[5]

-

Specificity for DNA Gyrase: A significant advantage of (R)-Gyramide A is its high specificity for DNA gyrase. It does not inhibit the closely related bacterial enzyme, topoisomerase IV, nor does it affect human topoisomerase IIα, indicating a favorable selectivity profile.[1][2][5]

Cellular Consequences of DNA Gyrase Inhibition

The inhibition of DNA gyrase by (R)-Gyramide A triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of growth. The primary cellular consequences include:

-

Abnormal Chromosome Condensation: Treatment of bacteria with (R)-Gyramide A results in abnormally localized and condensed chromosomes.[5]

-

Blockade of DNA Replication and Segregation: The altered DNA topology directly interferes with the progression of the replication fork, halting DNA replication and interrupting the proper segregation of chromosomes into daughter cells.[5]

-

Induction of the SOS Response: The disruption of DNA replication and the resulting DNA damage induce the bacterial SOS response, a global response to DNA damage. This often leads to cell filamentation, a characteristic phenotype observed in bacteria treated with DNA gyrase inhibitors.[5]

-

Bacteriostatic Effect: The culmination of these cellular effects is a bacteriostatic action, meaning that (R)-Gyramide A inhibits bacterial growth and proliferation rather than directly killing the cells.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for (R)-Gyramide A Hydrochloride and its analogs.

| Parameter | Value | Organism/Enzyme | Notes | Source |

| IC50 (Supercoiling) | 3.3 µM | E. coli DNA Gyrase | In vitro supercoiling assay. | [1][2][3][4] |

| MIC | 10-80 µM | E. coli | Minimum Inhibitory Concentration. | [1][2][3][4] |

| MIC | 10-80 µM | P. aeruginosa | Minimum Inhibitory Concentration. | [1][2][3][4] |

| MIC | 10-80 µM | S. enterica | Minimum Inhibitory Concentration. | [1][2][3][4] |

| MIC | 10-40 µM | S. aureus | In combination with an efflux pump inhibitor. | [1] |

| MIC | 10-40 µM | S. pneumoniae | In combination with an efflux pump inhibitor. | [1] |

| Ki | Not explicitly stated | E. coli DNA Gyrase | Indicated as a competitive inhibitor of ATPase activity. | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of (R)-Gyramide A Hydrochloride and a typical experimental workflow for its characterization.

Figure 1: Mechanism of action of (R)-Gyramide A Hydrochloride.

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(R)-Gyramide A Hydrochloride: A Technical Guide to its Function as a Bacterial DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. (R)-Gyramide A Hydrochloride has emerged as a promising candidate, targeting the essential bacterial enzyme DNA gyrase. This technical guide provides an in-depth analysis of (R)-Gyramide A, detailing its mechanism of action, bioactivity, and the experimental protocols used for its characterization. Unlike conventional gyrase inhibitors such as quinolones and aminocoumarins, (R)-Gyramide A exhibits a distinct inhibitory profile, making it a valuable tool for combating drug-resistant pathogens and a lead compound for future antibiotic development.

Introduction: DNA Gyrase as a Prime Antibacterial Target

DNA gyrase is a type II topoisomerase essential for bacterial survival but absent in higher eukaryotes, making it an ideal target for antibacterial therapy.[1] This enzyme manages DNA topology by introducing negative supercoils into the bacterial chromosome, a process crucial for relieving the torsional strain that arises during DNA replication and transcription.[2][3] DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for DNA cleavage and reunion, while the GyrB subunit harbors the ATPase activity that powers the strand passage reaction.[2] Inhibition of this enzyme leads to disruptions in DNA replication and segregation, ultimately resulting in bacterial cell death or growth arrest.[2][4]

Mechanism of Action of (R)-Gyramide A

(R)-Gyramide A is a specific inhibitor of bacterial DNA gyrase, demonstrating a mechanism that is distinct from established inhibitor classes.[2][5] Its primary mode of action is the competitive inhibition of the ATPase activity associated with the GyrB subunit.[2][6] This prevents the enzyme from hydrolyzing ATP, which is necessary to introduce negative supercoils into the DNA.[2][4]

The inhibition of the supercoiling function leads to an altered topological state of the bacterial chromosome.[2][6] This abnormal chromosome condensation blocks DNA replication forks and interrupts chromosome segregation.[2][4][6] Consequently, the cell's DNA damage response, known as the SOS pathway, is activated, leading to cell filamentation and a bacteriostatic effect that halts bacterial growth.[2][4][6]

Crucially, (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not affect the closely related bacterial enzyme, topoisomerase IV.[2][6][7] This specificity, combined with its unique mechanism, results in a lack of cross-resistance with quinolone- and aminocoumarin-resistant bacterial strains.[2][5]

Quantitative Bioactivity Data

The inhibitory activity and antibacterial spectrum of (R)-Gyramide A and its analogs have been quantified through various in vitro assays. The data highlights its potency and effectiveness against a range of bacterial pathogens.

Table 1: In Vitro Inhibitory Activity of (R)-Gyramide A and Analogs

| Compound | Assay | Target | IC50 Value | Reference(s) |

|---|---|---|---|---|

| (R)-Gyramide A | Supercoiling Inhibition | DNA Gyrase | 3.3 µM | [7][8][9][10] |

| Gyramide Analogs | Supercoiling Inhibition | DNA Gyrase | 47 - 170 nM |[5] |

Table 2: Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Species | MIC Range | Reference(s) |

|---|---|---|---|

| (R)-Gyramide A | Escherichia coli | 10 - 80 µM | [7] |

| (R)-Gyramide A | Pseudomonas aeruginosa | 10 - 80 µM | [7] |

| (R)-Gyramide A | Salmonella enterica | 10 - 80 µM | [7] |

| Gyramide Analogs | Gram-positive spp. (Bacillus, Enterococcus, Staphylococcus, Streptococcus) | Active (specific values not detailed) | [5] |

| Gyramide Analogs | Gram-negative spp. (E. coli, Shigella flexneri, S. enterica) | Active against 3 of 10 strains tested |[5] |

Detailed Experimental Protocols

The characterization of (R)-Gyramide A as a DNA gyrase inhibitor relies on specific biochemical and microbiological assays. The methodologies for these key experiments are detailed below.

DNA Gyrase Supercoiling Inhibition Assay

This assay visually determines the effect of an inhibitor on the primary function of DNA gyrase: converting relaxed plasmid DNA into its supercoiled form.

-

Principle: In the presence of ATP, DNA gyrase introduces negative supercoils into a relaxed circular plasmid. The resulting supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

-

Materials and Reagents:

-

Purified E. coli DNA gyrase enzyme.[11]

-

Relaxed, covalently closed circular plasmid DNA (e.g., pBR322).

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5-8.0), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 6.5% glycerol, 0.1 mg/mL BSA.[11][12]

-

10 mM ATP solution.[13]

-

5 mM spermidine.[11]

-

(R)-Gyramide A Hydrochloride dissolved in DMSO.

-

Stop Buffer/Loading Dye: 2% SDS, 200 mM EDTA, bromophenol blue.[12]

-

1% Agarose gel in 1X TAE buffer.

-

Ethidium bromide staining solution (1 µg/mL).

-

-

Protocol:

-

On ice, prepare a reaction mixture containing assay buffer, 1.75 mM ATP, 5 mM spermidine, and 300-400 ng of relaxed plasmid DNA.[11][12]

-

Add varying concentrations of (R)-Gyramide A (dissolved in DMSO) to individual reaction tubes. Include a no-inhibitor control (DMSO only) and a no-enzyme control.[11]

-

Initiate the reaction by adding a defined unit of DNA gyrase (e.g., 2 units) to each tube for a final volume of 20-30 µL.[11]

-

Mix gently and incubate the reactions for 30 minutes at 37°C.[11]

-

Terminate the reaction by adding stop buffer/loading dye.[11]

-

Load the samples onto a 1% agarose gel and perform electrophoresis at a low voltage (e.g., 25-90 V) for an extended period (e.g., 90 minutes to overnight) to ensure clear separation of topoisomers.[11]

-

Stain the gel with ethidium bromide, destain in water, and visualize under UV light.

-

-

Data Analysis: The IC50 value is determined as the concentration of (R)-Gyramide A that results in 50% inhibition of the supercoiling activity compared to the no-inhibitor control.

Gyrase ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit, which is inhibited by (R)-Gyramide A.

-

Principle: A coupled-enzyme spectrophotometric assay is used. The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The rate of ATP hydrolysis is directly proportional to the decrease in NADH absorbance at 340 nm.[2][12]

-

Materials and Reagents:

-

Purified E. coli DNA gyrase.

-

ATPase Buffer: 10 mM Tris-HCl (pH 7.5), 0.2 mM EDTA, 1 mM MgCl₂, 1 mM DTT, 2% glycerol.[12]

-

Relaxed plasmid DNA.

-

Phosphoenol pyruvate (PEP).

-

NADH.

-

Pyruvate kinase (PK).

-

Lactate dehydrogenase (LDH).

-

ATP.

-

-

Protocol:

-

In a UV-transparent cuvette or microplate, prepare a reaction mixture containing ATPase buffer, DNA gyrase, relaxed plasmid DNA, PEP, NADH, PK, and LDH.[12]

-

Add varying concentrations of (R)-Gyramide A or a DMSO control.

-

Incubate the mixture at 37°C for 5 minutes to equilibrate.[12]

-

Initiate the reaction by adding ATP.[12]

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: The rate of NADH oxidation (decrease in A340) is calculated for each inhibitor concentration. The data is used to determine the mode of inhibition (e.g., competitive) and calculate inhibitory constants like Ki.[2]

Conclusion and Future Perspectives

(R)-Gyramide A Hydrochloride represents a significant development in the search for new antibiotics. Its novel mechanism of action, centered on the competitive inhibition of the DNA gyrase ATPase activity, distinguishes it from existing drugs and provides a powerful tool against resistant bacterial strains.[2][6] The specificity for gyrase over topoisomerase IV and the lack of cross-resistance with fluoroquinolones underscore its therapeutic potential.[2][5] The detailed protocols provided herein serve as a foundation for further investigation and characterization of this and related compounds. Future structure-activity relationship (SAR) studies on the gyramide scaffold could lead to the development of analogs with enhanced potency and improved pharmacokinetic profiles, paving the way for a new class of clinically effective antibacterial agents.[4]

References

- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 12. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Chemical Properties of (R)-Gyramide A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A Hydrochloride is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inhibitory activity against bacterial DNA gyrase.[1][2][3] This enzyme, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. Unlike many broad-spectrum antibiotics, (R)-Gyramide A demonstrates a notable specificity for DNA gyrase over the closely related topoisomerase IV, suggesting a distinct mechanism of action and a potential advantage in circumventing certain resistance pathways. This technical guide provides a comprehensive overview of the fundamental chemical properties of (R)-Gyramide A Hydrochloride, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Chemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The core chemical properties of (R)-Gyramide A Hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇FN₂O₃S•HCl | [1] |

| Molecular Weight | 443.0 g/mol | [1] |

| CAS Number | 1793050-70-0 | [1] |

| Appearance | White to beige powder | |

| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 50 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][3] |

| Melting Point | Data not publicly available | |

| pKa | Data not publicly available |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the verification of chemical properties and for advancing research and development. Below are established methodologies for determining the key physicochemical parameters of a compound like (R)-Gyramide A Hydrochloride.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline (R)-Gyramide A Hydrochloride is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm. The packing should be dense to ensure uniform heating.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Solubility

Solubility is a key determinant of a drug's bioavailability and is assessed in various solvents relevant to pharmaceutical and biological systems.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For hydrochloride salts, solubility can be pH-dependent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Sample Preparation: An excess amount of (R)-Gyramide A Hydrochloride is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol) in a vial.

-

Equilibration: The vials are sealed and agitated in an orbital shaker or with a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved (R)-Gyramide A Hydrochloride is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a hydrochloride salt of a basic compound, the pKa will govern the equilibrium between the cationic form and the neutral free base. Potentiometric titration is a common method for pKa determination.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of (R)-Gyramide A Hydrochloride is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point, from which the pKa can be calculated.

Mechanism of Action: DNA Gyrase Inhibition

(R)-Gyramide A acts as a bacterial DNA gyrase inhibitor.[1][2] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.

The proposed mechanism of action involves the following key steps, as illustrated in the signaling pathway diagram below:

-

(R)-Gyramide A Binding: (R)-Gyramide A binds to the DNA gyrase-DNA complex.

-

Inhibition of ATPase Activity: The binding of (R)-Gyramide A interferes with the ATPase activity of the GyrB subunit, which is crucial for the conformational changes required for DNA strand passage.

-

Stabilization of the Cleavage Complex: This inhibition stabilizes the transient covalent intermediate where the DNA is cleaved by the GyrA subunits.

-

Blockage of DNA Replication and Transcription: By trapping the enzyme in this state, (R)-Gyramide A prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This ultimately blocks DNA replication and transcription, resulting in bacterial cell death.

Caption: Mechanism of DNA Gyrase Inhibition by (R)-Gyramide A Hydrochloride.

Experimental Workflow for Evaluating DNA Gyrase Inhibition

A common in vitro assay to determine the inhibitory activity of a compound against DNA gyrase is the supercoiling assay.

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Conclusion

(R)-Gyramide A Hydrochloride presents a promising scaffold for the development of novel antibacterial agents due to its specific inhibition of DNA gyrase. This guide provides a foundational understanding of its core chemical properties and the experimental methodologies required for their characterization. While some physical properties like the precise melting point and pKa are not currently in the public domain, the provided protocols offer a standardized approach for their determination. The elucidation of its mechanism of action, coupled with robust in vitro assays, will continue to drive further research into this and related compounds, aiding in the critical effort to combat bacterial resistance.

References

An In-depth Technical Guide to the Antibacterial Spectrum of (R)-Gyramide A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a novel bacteriostatic agent that exhibits a unique mechanism of action by targeting bacterial DNA gyrase. This document provides a comprehensive overview of its antibacterial spectrum, mechanism of action, and detailed protocols for its evaluation. (R)-Gyramide A competitively inhibits the ATPase activity of Escherichia coli gyrase, leading to altered chromosome topology, which subsequently blocks DNA replication and segregation.[1][2] This inhibition triggers the SOS pathway, a bacterial stress response to DNA damage, ultimately halting cell division.[1][2][3] Notably, (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not affect the closely related topoisomerase IV enzyme, nor does it exhibit cross-resistance with established gyrase inhibitors like ciprofloxacin and novobiocin.[1][2][3] This unique profile makes it an important tool for studying bacterial DNA topology and a promising lead for the development of new antibiotics.

Mechanism of Action

(R)-Gyramide A Hydrochloride functions as a specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival.[4] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA replication and transcription.[1][4]

The mechanism of inhibition by (R)-Gyramide A involves the following key steps:

-

Competitive Inhibition of ATPase Activity : (R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This prevents the enzyme from utilizing ATP, the energy source required for its supercoiling function.

-

Alteration of DNA Topology : By inhibiting the ATPase activity, (R)-Gyramide A blocks the introduction of negative supercoils, trapping the chromosome in a positively supercoiled state.[1][2]

-

Blockade of DNA Replication and Segregation : The abnormal superhelical state of the chromosome leads to condensed and abnormally localized chromosomes, which physically obstructs the progression of replication forks and interrupts chromosome segregation.[1][2]

-

Induction of the SOS Response : The stalled replication forks and altered DNA topology are recognized as DNA damage, which induces the bacterial SOS response.[1][2][3] This is a complex signaling pathway that, in this context, contributes to cell filamentation and ultimately, the cessation of cell growth.[2]

-

Bacteriostatic Effect : The culmination of these events is the inhibition of bacterial growth. (R)-Gyramide A is classified as a bacteriostatic agent, as the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC) is greater than four.[1]

A key advantage of (R)-Gyramide A is its high specificity for DNA gyrase over the related enzyme, topoisomerase IV, which is also a target for other classes of antibiotics like fluoroquinolones.[1][2]

Figure 1: Mechanism of action of (R)-Gyramide A Hydrochloride.

Antibacterial Spectrum

(R)-Gyramide A Hydrochloride has demonstrated activity against a range of Gram-negative bacteria. Analogs of Gyramide A have also shown efficacy against both Gram-negative and Gram-positive organisms.

Data Presentation

The following table summarizes the known antibacterial activity of (R)-Gyramide A Hydrochloride and its potent analogs.

| Compound | Organism | Strain | MIC | Reference |

| (R)-Gyramide A | Escherichia coli | - | 10-80 µM | [5][6] |

| Pseudomonas aeruginosa | - | 10-80 µM | [5][6] | |

| Salmonella enterica | - | 10-80 µM | [5][6] | |

| Escherichia coli | BW25113 ΔtolC | 4.1 µg/mL | [7] | |

| Gyramide Analogs | Escherichia coli | Multiple | 2–16 µg/mL | [8] |

| (e.g., D, E, F) | Edwardsiella tarda | 2–16 µg/mL | [8] | |

| Salmonella enterica | Typhimurium | 2–16 µg/mL | [8] | |

| Shigella flexneri | 2–16 µg/mL | [8] | ||

| Bacillus subtilis | Multiple | 4–16 µg/mL | [8] | |

| Bacillus cereus | 4–16 µg/mL | [8] | ||

| Enterococcus faecium | 4–16 µg/mL | [8] | ||

| Staphylococcus aureus | 4–16 µg/mL | [8] | ||

| Staphylococcus saprophyticus | 4–16 µg/mL | [8] | ||

| Staphylococcus epidermidis | 4–16 µg/mL | [8] | ||

| Streptococcus agalactiae | 4–16 µg/mL | [8] | ||

| Enterococcus faecalis | 4–16 µg/mL | [8] | ||

| Streptococcus pyogenes | 4–16 µg/mL | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of (R)-Gyramide A Hydrochloride are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well round-bottom microtiter plates

-

Test compound ((R)-Gyramide A Hydrochloride) stock solution

-

Bacterial strains for testing

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile petri dishes

-

Multipipettor

-

Spectrophotometer

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium. b. Suspend the colonies in sterile MHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the wells will be 5 x 10⁵ CFU/mL.[9]

-

Compound Dilution: a. Prepare a stock solution of (R)-Gyramide A Hydrochloride in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest concentration to be tested. b. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. c. Add 100 µL of the 2x concentrated compound solution to the wells in column 1. d. Using a multipipettor, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. e. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[1]

-

Inoculation and Incubation: a. Inoculate each well (from column 1 to 11) with 5 µL of the diluted bacterial suspension. This will bring the final volume in each well to approximately 105 µL. b. Incubate the plate at 37°C for 18-24 hours.[2]

-

Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2] This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.

Figure 2: Workflow for MIC determination by broth microdilution.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA (substrate)

-

5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 8.75 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)[10]

-

Test compound dilutions

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose, TAE buffer, Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: a. On ice, prepare a reaction mix containing the 5x assay buffer, relaxed pBR322 DNA (e.g., 400 ng per reaction), and sterile water. b. Aliquot the reaction mix into microfuge tubes. c. Add the test compound at various concentrations to the tubes. Include a no-compound control (positive control) and a no-enzyme control (negative control). d. Initiate the reaction by adding a defined unit of DNA gyrase (e.g., 8.9 nM) to each tube (except the no-enzyme control). The final reaction volume is typically 20-30 µL.[10]

-

Incubation: a. Incubate the reaction tubes at 37°C for 30-60 minutes.[10]

-

Termination and Analysis: a. Stop the reaction by adding 1/5 volume of stop buffer/loading dye. b. (Optional) To remove protein, add Proteinase K (to 50 µg/mL) and incubate for another 30 minutes at 37°C. c. Load the samples onto a 1% agarose gel containing ethidium bromide. d. Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the supercoiled and relaxed forms of the plasmid are well-separated.[11] e. Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.

DNA Gyrase ATPase Activity Assay

This is a coupled-enzyme assay that spectrophotometrically measures the rate of ATP hydrolysis by DNA gyrase. The regeneration of ATP from ADP and phosphoenolpyruvate (PEP) by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ATPase activity.

Materials:

-

Purified E. coli DNA gyrase

-

5x ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 25 mM DTT)

-

Linear pBR322 DNA

-

ATP, Phosphoenolpyruvate (PEP), NADH

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

-

Test compound dilutions

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: a. In a 96-well plate, prepare a reaction mix containing the assay buffer, linear DNA, PEP, NADH, and the PK/LDH enzyme mix. b. Add the test compound at various concentrations. Include appropriate controls. c. Add DNA gyrase to initiate the reaction.

-

Measurement: a. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. b. Add ATP to all wells to start the reaction. c. Monitor the decrease in absorbance at 340 nm over time (e.g., for 30-60 minutes).[10]

-

Data Analysis: a. Calculate the rate of ATP hydrolysis from the rate of change in absorbance, using the extinction coefficient for NADH (6220 M⁻¹cm⁻¹). b. Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.

Topoisomerase IV Decatenation Assay

This assay is crucial to determine the specificity of (R)-Gyramide A. It measures the ability of Topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles.

Materials:

-

Purified E. coli Topoisomerase IV

-

Kinetoplast DNA (kDNA) substrate

-

5x Topo IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 50 mM DTT, 5 mM ATP)[1]

-

Test compound dilutions

-

Stop Buffer/Loading Dye

-

Agarose, TAE buffer, Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: a. On ice, prepare a reaction mix containing the 5x assay buffer, kDNA (e.g., 200 ng per reaction), and sterile water. b. Aliquot the mix into tubes and add the test compound at various concentrations. c. Initiate the reaction by adding Topoisomerase IV. The final reaction volume is typically 20-30 µL.[1]

-

Incubation: a. Incubate the reactions at 37°C for 30 minutes.[1]

-

Termination and Analysis: a. Stop the reaction by adding stop buffer/loading dye. b. Load the samples onto a 1% agarose gel containing ethidium bromide. c. Run the gel until the decatenated minicircles are separated from the kDNA network, which remains in the well. d. Visualize under UV light. A specific gyrase inhibitor like (R)-Gyramide A should show no inhibition of Topoisomerase IV activity, meaning decatenated minicircles will be visible, similar to the no-compound control.[1][2]

References

- 1. inspiralis.com [inspiralis.com]

- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inspiralis.com [inspiralis.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Renaissance of Conventional First-Line Antibiotics in Salmonella enterica Clinical Isolates: Assessment of MICs for Therapeutic Antimicrobials in Enteric Fever Cases from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Minimum inhibitory concentration determinations for various antimicrobial agents against 1570 bacterial isolates from turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Novelty of N-Benzyl-3-sulfonamidopyrrolidines: A Technical Guide to (R)-Gyramide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Benzyl-3-sulfonamidopyrrolidines, a promising class of novel antibacterial agents. The focus is on the compelling case of (R)-Gyramide A, a molecule that exemplifies the unique mechanism of action and therapeutic potential of this chemical scaffold. This document details its distinct mode of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding for research and development applications.

The Novelty of (R)-Gyramide A: A New Paradigm in DNA Gyrase Inhibition

(R)-Gyramide A and its analogs have emerged from high-throughput screening as potent inhibitors of bacterial cell division.[1][2] Their novelty lies in a unique mechanism of action that targets DNA gyrase, an essential bacterial enzyme, in a manner distinct from established inhibitors like fluoroquinolones and aminocoumarins.[3][4][5]

The key innovative aspects of (R)-Gyramide A include:

-

Specific and Competitive Inhibition of ATPase Activity: (R)-Gyramide A competitively inhibits the ATPase activity of the DNA gyrase B subunit (GyrB).[3] This is noteworthy because resistance mutations have been identified in the A subunit (GyrA), suggesting a sophisticated allosteric mechanism of inhibition rather than direct competition at the ATP-binding site.[3][5]

-

Distinct Target Interaction: Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, or aminocoumarins, which directly compete with ATP in the GyrB subunit, gyramides present a different inhibitory profile.[3] This unique interaction is further supported by the lack of cross-resistance with ciprofloxacin and novobiocin, indicating that (R)-Gyramide A circumvents common resistance mechanisms.[3][4][5]

-

Stereospecific Activity: The biological activity is enantiomer-specific, with the (R)-enantiomer, (R)-Gyramide A, being the active form that induces lethal cell filamentation in E. coli, while the (S)-enantiomer is inactive.[1] This stereospecificity strongly implies a precise interaction with its biological target.

-

Selective Enzyme Inhibition: (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not affect the closely related topoisomerase IV, another essential bacterial enzyme.[3][4][5] This selectivity is a desirable trait for minimizing off-target effects.

Treatment of E. coli with (R)-Gyramide A results in a cascade of events, including the formation of abnormally localized and condensed chromosomes, a halt in DNA replication, and the interruption of chromosome segregation.[3][4] These cellular disruptions ultimately trigger the SOS response pathway, leading to the characteristic phenotype of cell filamentation and bacteriostasis.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for (R)-Gyramide A and its precursor/analog compounds. This allows for a clear comparison of their biological activities.

| Compound/Analog | Target Organism/Enzyme | Assay | Result | Reference |

| (R)-Gyramide A | E. coli DNA Gyrase | ATPase Inhibition (Ki) | 160 µM | [3] |

| Compound 14 | E. coli | Minimum Inhibitory Concentration (MIC) | 10 µM | [1] |

| 534F6 (Lead Compound) | E. coli | Minimum Inhibitory Concentration (MIC) | 10 µM | [1] |

| 534F6 (Lead Compound) | FtsZ | GTPase Activity Inhibition | 20 ± 5% at 100 µM | [1][2] |

| (S)-enantiomer of 534F6 | E. coli | Minimum Inhibitory Concentration (MIC) | > 80 µM | [1] |

Signaling Pathway and Mechanism of Action

(R)-Gyramide A's mechanism of action begins with the inhibition of DNA gyrase, which is critical for maintaining DNA topology during replication. The inhibition of its ATPase function prevents the resolution of DNA supercoils, leading to a cascade of downstream effects that culminate in the inhibition of cell division.

Caption: Mechanism of (R)-Gyramide A leading to bacterial growth arrest.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of N-Benzyl-3-sulfonamidopyrrolidines are provided below.

General Synthesis of N-Benzyl-3-sulfonamidopyrrolidines

This protocol outlines a general synthetic route adapted from the literature for creating a library of analogs.[1]

Caption: General workflow for the synthesis of N-Benzyl-3-sulfonamidopyrrolidines.

Methodology:

-

N-Benzylation via Reductive Amination:

-

Dissolve the N-Boc protected (R)-3-aminopyrrolidine in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add the desired aromatic aldehyde (1.0-1.2 equivalents).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 equivalents), portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

-

-

Boc-Deprotection:

-

Dissolve the crude product from the previous step in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

-

-

Sulfonylation:

-

Dissolve the deprotected amine in DCM or pyridine.

-

Cool the solution to 0 °C and add a base, such as triethylamine or pyridine (2-3 equivalents).

-

Add the desired sulfonyl chloride (1.0-1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

-

Purification:

-

Purify the final compound using column chromatography on silica gel to obtain the pure N-Benzyl-3-sulfonamidopyrrolidine.

-

DNA Gyrase ATPase Activity Assay

This assay measures the inhibition of ATP hydrolysis by DNA gyrase using a coupled-enzyme system.[3]

Materials:

-

Recombinant E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP, phosphoenolpyruvate, NADH

-

Pyruvate kinase, lactate dehydrogenase

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

96-well microplate and plate reader capable of measuring absorbance at 340 nm.

Methodology:

-

Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, relaxed plasmid DNA, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add varying concentrations of the test compound (e.g., (R)-Gyramide A) to the wells. Include a no-inhibitor control (DMSO only).

-

Initiate the reaction by adding ATP and the DNA gyrase enzyme complex.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37 °C) for 30-60 minutes. The decrease in NADH absorbance is proportional to the rate of ATP hydrolysis.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

-

Determine the Ki value by plotting the reaction velocities against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Biological Evaluation Workflow

The following workflow outlines the key biological assays to determine the antibacterial efficacy of the synthesized compounds.

Caption: Workflow for the biological evaluation of N-Benzyl-3-sulfonamidopyrrolidines.

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a serial dilution of the test compound in a 96-well microplate using a suitable bacterial growth medium (e.g., Luria-Bertani broth).

-

Inoculate each well with a standardized suspension of E. coli (e.g., 5 x 105 CFU/mL).

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Filamentation Assay:

-

Grow an E. coli culture to the early exponential phase.

-

Treat the culture with the test compound at a sub-lethal concentration (e.g., 0.5x MIC).

-

Incubate for a defined period (e.g., 2-4 hours) at 37 °C.

-

Place a small aliquot of the culture on a microscope slide.

-

Observe the bacterial morphology using phase-contrast microscopy. Compare the length of treated cells to untreated control cells to identify filamentation.[1]

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl-3-sulfonamidopyrrolidines as novel inhibitors of cell division in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Solubility profile of (R)-Gyramide A Hydrochloride in common lab solvents

An In-depth Technical Guide to the Solubility Profile of (R)-Gyramide A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of (R)-Gyramide A Hydrochloride in common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action. (R)-Gyramide A Hydrochloride (CAS Number: 1000592-49-3) is a selective bacterial DNA gyrase inhibitor, making it a valuable tool in microbiological research and antibacterial drug discovery.[1]

Quantitative Solubility Data

The solubility of (R)-Gyramide A Hydrochloride has been reported in several common laboratory solvents. The data is compiled from various supplier technical data sheets. It is important to note the discrepancy in the reported solubility in DMSO.

| Solvent | Concentration | Source |

| Dimethylformamide (DMF) | 50 mg/mL | GlpBio, Cayman Chemical[2][3] |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL | GlpBio, Cayman Chemical[2][3] |

| 20 mg/mL (clear solution) | Sigma-Aldrich | |

| Ethanol | 50 mg/mL | GlpBio, Cayman Chemical[2][3] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | GlpBio, Cayman Chemical[2][3] |

To enhance solubility, gentle warming to 37°C and sonication may be employed.[2]

Experimental Protocols

While the specific protocols used by manufacturers to determine the above solubility data are not publicly detailed, a standard and widely accepted methodology for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is the shake-flask method.[4][5] This protocol is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[4]

Representative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound like (R)-Gyramide A Hydrochloride.

-

Preparation of Media : Prepare the desired solvent or buffered aqueous solution (e.g., pH 1.2, 4.5, 6.8 for BCS testing)[4]. Ensure the pH of the media is verified before and after the experiment.[5]

-

Addition of Compound : Add an excess amount of (R)-Gyramide A Hydrochloride powder to a suitable vessel (e.g., a glass vial or flask) containing a known volume of the prepared solvent.[5] The presence of undissolved solid is necessary to ensure saturation is reached.

-

Equilibration : Seal the vessels and place them in a mechanical agitator, such as an orbital shaker, set to a constant temperature (e.g., 25°C or 37°C).[4][6] Agitate the samples for a predetermined period, which should be sufficient to reach equilibrium. This can range from 24 to 72 hours, and the time to equilibrium should be confirmed by preliminary experiments where concentration is measured at multiple time points until it plateaus.[5]

-

Phase Separation : After equilibration, remove the samples and allow them to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Quantification : Accurately dilute the clear, saturated supernatant with an appropriate solvent. Analyze the concentration of (R)-Gyramide A Hydrochloride in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Replication : It is recommended to perform a minimum of three replicate determinations for each solvent and condition to ensure the reliability of the results.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A is a bacteriostatic agent that functions by inhibiting bacterial DNA gyrase, a type II topoisomerase.[7] This enzyme is essential for bacterial DNA replication and transcription as it introduces negative supercoils into the DNA, relieving torsional stress.[7][8]

(R)-Gyramide A competitively inhibits the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme complex.[7][9] The hydrolysis of ATP provides the energy for the strand-passage mechanism required for supercoiling.[7] By preventing ATP hydrolysis, (R)-Gyramide A effectively locks the enzyme and prevents it from completing its catalytic cycle. This leads to an alteration in the topological state of the bacterial chromosome, causing it to become abnormally condensed.[7][9] The disruption of DNA topology blocks replication forks and interrupts chromosome segregation, which in turn induces the SOS DNA damage response and ultimately halts cell division.[7][9] A key feature of (R)-Gyramide A is its specificity for DNA gyrase over the closely related topoisomerase IV.[2]

Visualized Signaling Pathway

The following diagram illustrates the inhibitory mechanism of (R)-Gyramide A on the DNA gyrase pathway.

Caption: Mechanism of action of (R)-Gyramide A as a DNA gyrase inhibitor.

References

- 1. Page loading... [guidechem.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. who.int [who.int]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Experimental protocols for using (R)-Gyramide A Hydrochloride in vitro

For Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. These application notes provide detailed protocols for in vitro studies to characterize its antibacterial activity and mechanism of action.

Introduction

(R)-Gyramide A Hydrochloride belongs to a class of N-benzyl-3-sulfonamidopyrrolidines that target the bacterial type II topoisomerase, DNA gyrase.[1] Unlike quinolone antibiotics that stabilize the DNA-gyrase cleavage complex, (R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit.[2][3] This inhibition prevents the negative supercoiling of DNA, leading to alterations in chromosome topology, blockage of DNA replication, induction of the SOS response, and ultimately, an arrest of cell division.[3][4] Notably, (R)-Gyramide A does not significantly inhibit the closely related human topoisomerase II, suggesting a favorable selectivity profile.[5][6]

Mechanism of Action Summary

(R)-Gyramide A Hydrochloride specifically inhibits the ATPase function of DNA gyrase. This enzymatic activity is crucial for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting this process, the compound causes the chromosome to become abnormally condensed and improperly segregated, triggering the SOS DNA damage response, which in turn blocks cell division and leads to cell filamentation.[2][3][4]

Quantitative Data

The following tables summarize the key in vitro activities of (R)-Gyramide A Hydrochloride and its analogs.

| Parameter | Value | Enzyme/Organism | Reference |

| IC₅₀ (Supercoiling Inhibition) | 3.3 µM | E. coli DNA Gyrase | [5][6][7][8] |

| IC₅₀ (Newer Analogs) | 47-170 nM | E. coli DNA Gyrase | [2] |

Table 1: In Vitro DNA Gyrase Inhibitory Activity

| Organism | MIC Range (µM) | Notes | Reference |

| Escherichia coli | 10-80 µM | [5][6][7][8] | |

| Pseudomonas aeruginosa | 10-80 µM | [5][6][7][8] | |

| Salmonella enterica | 10-80 µM | [5][6][7][8] | |

| Staphylococcus aureus | 2.5-160 µM | Tested in combination with an efflux pump inhibitor. | [1] |

| Streptococcus pneumoniae | 2.5-160 µM | Tested in combination with an efflux pump inhibitor. | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs)

Experimental Protocols

Preparation of (R)-Gyramide A Hydrochloride Stock Solution

(R)-Gyramide A Hydrochloride is soluble in several organic solvents.

-

Recommended Solvents: DMSO, DMF, or Ethanol.

-

Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 4.43 mg of (R)-Gyramide A Hydrochloride (MW: 443.0 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution should be used within one month. For longer-term storage (up to 6 months), store at -80°C.[7]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of (R)-Gyramide A Hydrochloride required to inhibit the visible growth of a bacterial strain using the broth microdilution method.[5][6][9]

Materials:

-

96-well, round-bottom microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

(R)-Gyramide A Hydrochloride stock solution

-

Sterile diluent (e.g., MHB)

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single bacterial colony into fresh broth and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to an OD₆₀₀ of 0.3-0.5.

-

Further dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Prepare Serial Dilutions:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of a 2x working concentration of (R)-Gyramide A Hydrochloride to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the optical density at 600 nm.

-

Protocol: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of (R)-Gyramide A Hydrochloride to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase.[4][10]

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed, covalently closed circular plasmid DNA (e.g., pBR322)

-

5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 8.75 mM ATP, 25 mM spermidine)

-

(R)-Gyramide A Hydrochloride at various concentrations

-

Stop Buffer/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mix for each concentration of the inhibitor. For a 20 µL final reaction volume:

-

4 µL of 5x Gyrase Assay Buffer

-

300 ng of relaxed plasmid DNA

-

1 µL of (R)-Gyramide A Hydrochloride (or DMSO for control)

-

Water to 18 µL

-

2 µL of DNA Gyrase (e.g., 1-2 units)

-

-

-

Incubation:

-

Incubate the reactions at 37°C for 30-60 minutes.

-

-

Termination:

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

-

Analysis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a low voltage (e.g., 25 V) overnight or at a higher voltage (e.g., 75-90 V) for 2-3 hours to separate the supercoiled and relaxed forms of the plasmid.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA compared to the no-inhibitor control.

-

Protocol: Gyrase ATPase Activity Assay (Enzyme-Coupled Spectrophotometric)

This assay measures the DNA-dependent ATPase activity of gyrase by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11][12]

Materials:

-

Purified E. coli DNA gyrase

-

Linear or relaxed plasmid DNA

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Substrates: ATP, Phosphoenolpyruvate (PEP), NADH

-

(R)-Gyramide A Hydrochloride at various concentrations

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in the assay buffer containing:

-

1-2 mM ATP

-

1-2 mM PEP

-

0.2-0.3 mM NADH

-

Sufficient units of PK and LDH (e.g., 10-20 units/mL each)

-

DNA (e.g., 50 µg/mL)

-

(R)-Gyramide A Hydrochloride at the desired concentration

-

-

-

Initiate Reaction:

-

Add DNA gyrase to the reaction mixture to start the reaction.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase.

-

-

Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Compare the rates in the presence of different concentrations of (R)-Gyramide A Hydrochloride to the no-inhibitor control to determine the extent of inhibition.

-

Protocol: Bacterial Cell Morphology and Chromosome Staining

This protocol is used to visualize the effects of (R)-Gyramide A Hydrochloride on bacterial cell morphology (filamentation) and chromosome condensation.[3][13]

Materials:

-

Bacterial culture in logarithmic growth phase

-

(R)-Gyramide A Hydrochloride

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 1 µg/mL)

-

Agarose pads (1.5% w/v) on microscope slides

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Treat Cells:

-

Grow a bacterial culture to an OD₆₀₀ of ~0.1.

-

Add (R)-Gyramide A Hydrochloride at a concentration known to affect growth (e.g., 2x MIC).

-

Incubate at 37°C with shaking for 2-3 hours.

-

-

Fixation (Optional but Recommended):

-

Harvest the cells by centrifugation.

-

Wash once with PBS.

-

Resuspend in fixative and incubate for 15-30 minutes at room temperature.

-

Wash twice with PBS to remove the fixative.

-

-

Staining:

-

Resuspend the fixed or live cells in PBS.

-

Add an equal volume of DAPI staining solution and incubate for 5-10 minutes in the dark.[3]

-

-

Microscopy:

-

Place 5 µL of the stained cell suspension onto a pre-made 1.5% agarose pad on a microscope slide.

-

Cover with a coverslip.

-

Visualize the cells using a fluorescence microscope. Observe cell length (filamentation) under phase-contrast or DIC, and chromosome morphology using the DAPI channel (condensed, abnormally localized nucleoids).

-

Visualizations

Caption: Mechanism of action for (R)-Gyramide A Hydrochloride.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA gyrase supercoiling inhibition assay [bio-protocol.org]